6-Aminonaphthalene-2-sulfonic acid
Overview
Description
6-aminonaphthalene-2-sulfonic acid is an aminonaphthalenesulfonic acid.
Scientific Research Applications
Bacterial Degradation and Environmental Impact
6-Aminonaphthalene-2-sulfonic acid (6A2NS) plays a significant role in environmental science, particularly in the study of bacterial degradation of xenobiotic compounds. Research has shown that specific bacterial strains can degrade 6A2NS, highlighting its potential in bioremediation. For instance, Nörtemann et al. (1986) found that a mixed bacterial community could degrade 6A2NS, with Pseudomonas strains playing a crucial role in the process (Nörtemann, Baumgarten, Rast, & Knackmuss, 1986). Similarly, Hren et al. (2010) reported successful degradation of 6A2NS under microaerophilic conditions using a selected mixed bacterial culture (SMBC), providing insights into the biodegradation mechanisms of this compound (Hren, Dragičević, Frece, Markov, Krivohlavek, & Šmit, 2010).
Applications in Dye Degradation
6A2NS also has implications in the degradation of dyes. Haug et al. (1991) discovered that a bacterial consortium could reduce sulfonated azo dyes under anaerobic conditions, with 6A2NS playing a significant role in this process (Haug, Schmidt, Nörtemann, Hempel, Stolz, & Knackmuss, 1991). This highlights its utility in wastewater treatment and environmental clean-up.
Electrochemical Degradation Studies
The compound's behavior under electrochemical degradation has been studied, providing insights into its potential for environmental remediation. Rodrigues et al. (2018) explored the electrochemical degradation of naphthalenic amines, including derivatives of 6A2NS, examining the influence of different variables on degradation products and kinetics (Rodrigues, Nunes, Lopes, Silva, Ciríaco, & Pacheco, 2018).
Crystallographic and Structural Studies
6Aminonaphthalene-2-sulfonic acid has been a subject of interest in crystallography and structural chemistry. Studies like those by Li, Dong, and Wu (2007) have focused on the crystal structures of compounds involving 6A2NS, providing valuable information for the understanding of its physical and chemical properties (Li, Dong, & Wu, 2007).
Kinetic Analysis of Degradation
Further, research has been conducted to understand the kinetics of 6A2NS degradation. Diekmann et al. (1988) performed a kinetic analysis of 6A2NS degradation by mixed cultures, providing deeper insights into the process and its efficiency (Diekmann, Nörtemann, Hempel, & Knackmuss, 1988).
Mechanism of Action
Target of Action
6-Aminonaphthalene-2-sulfonic acid, also known as 6-AMINO-2-NAPHTHALENESULFONIC ACID, is a compound that has been found to interact with Fibroblast Growth Factor 1 (FGF1) . FGF1 is a protein that plays a crucial role in cell growth, morphogenesis, tissue repair, tumor growth, and invasion .
Mode of Action
It’s known that these types of compounds are derived from naphthalene and substituted by an amino and sulfonic acid groups . They are useful precursors to dyes .
Biochemical Pathways
It’s known that aminonaphthalenesulfonic acids are compounds derived from naphthalene substituted by an amino and sulfonic acid groups . These compounds are colorless solids and are useful precursors to dyes .
Result of Action
It’s known that these types of compounds are useful precursors to dyes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, studies have shown that two immobilized bacterial cultures with the ability to metabolize this compound were investigated under suboptimal environmental growth conditions . The cultures were employed in continuously operated airlift loop-reactors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-aminonaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRCUIXRUXGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58306-86-8 (mono-hydrochloride salt), 70682-62-1 (mono-ammonium salt) | |
Record name | 6-Aminonaphthalene-2-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044743 | |
Record name | 6-Aminonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044743 | |
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Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-00-5, 52365-47-6 | |
Record name | 6-Amino-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Aminonaphthalene-2-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6Or7)-aminonaphthalene-2-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Broenner's acid | |
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Record name | Broenner's acid | |
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Record name | 2-Naphthalenesulfonic acid, 6-amino- | |
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Record name | 6-Aminonaphthalene-2-sulfonic acid | |
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Record name | 6-aminonaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.009 | |
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Record name | (6or7)-aminonaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.600 | |
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Record name | 2-NAPHTHYLAMINE-6-SULFONIC ACID | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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